

Vanoxerine and the Cardiac hERG Channel: A Technical Whitepaper

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Compound of Interest

Compound Name: Vanoxerine

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Introduction

Vanoxerine, also known as GBR-12909, is a piperazine derivative initially investigated as a dopamine reuptake inhibitor for conditions such as Parkinson's disease, depression, and cocaine dependence.[1][2] Despite a lack of efficacy in these areas, subsequent preclinical safety screenings revealed an unexpected and potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[3][4] The hERG channel is critical for cardiac repolarization, and its inhibition can prolong the QT interval of the electrocardiogram, creating a risk for life-threatening arrhythmias like Torsade de Pointes (TdP).[5][6]

Intriguingly, despite its potent hERG blocking activity, **Vanoxerine** did not produce the expected adverse cardiac events in early clinical trials with healthy volunteers.[3][7] This paradox—potent hERG blockade without significant proarrhythmia in some contexts—led to the hypothesis that **Vanoxerine** possesses a more complex pharmacological profile involving Multiple Ion Channel Effects (MICE).[4][8] This guide provides an in-depth technical overview of the interaction between **Vanoxerine** and the cardiac hERG channel, summarizing the quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms.

Quantitative Data: Multi-Ion Channel Blockade

Vanoxerine's cardiac electrophysiological profile is defined by its interaction with several key ion channels. It is a potent blocker of the hERG (Kv11.1) channel, which is responsible for the rapid delayed rectifier potassium current (IKr). However, it also inhibits other crucial cardiac currents, including the L-type calcium current (ICa,L) and the fast sodium current (INa).[3][9] This multi-channel activity is central to understanding its overall effect on the cardiac action potential.[8]

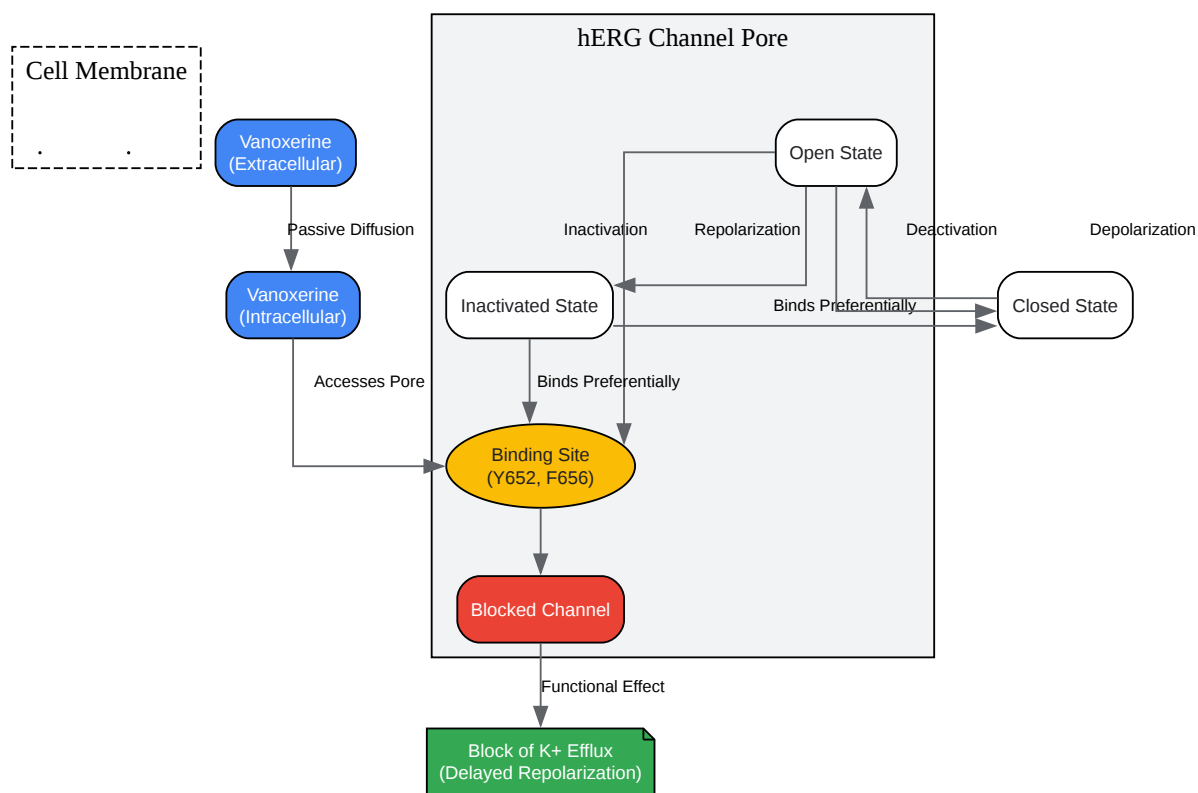
The inhibitory potency of **Vanoxerine** is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the channel's activity. The IC50 values for **Vanoxerine** across various cardiac ion channels are summarized below.

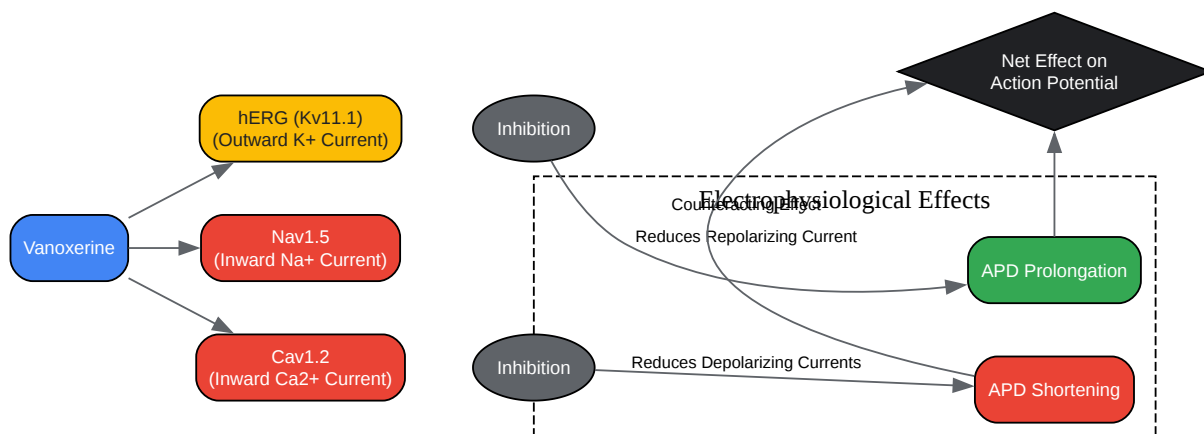
Channel Target	Current	Cell Line	IC50 (μM)	Reference
hKv11.1 (hERG)	IKr	HEK-293	0.00084	[3]
hKv11.1 (hERG)	IKr	Chemical Screen	0.075	[6]
hNav1.5	INa	HEK-293	0.830	[3]
Cav1.2 (L-type)	ICa,L	Guinea Pig Myocytes	0.320	[3]
hKv1.5	IKur	HEK-293	~2.0 (estimated)	[3]
rKv4.3	Ito	CHO	~3.0 (estimated)	[3]
hKv7.1/hKCNE1	IKs	CHO	6.0	[3]

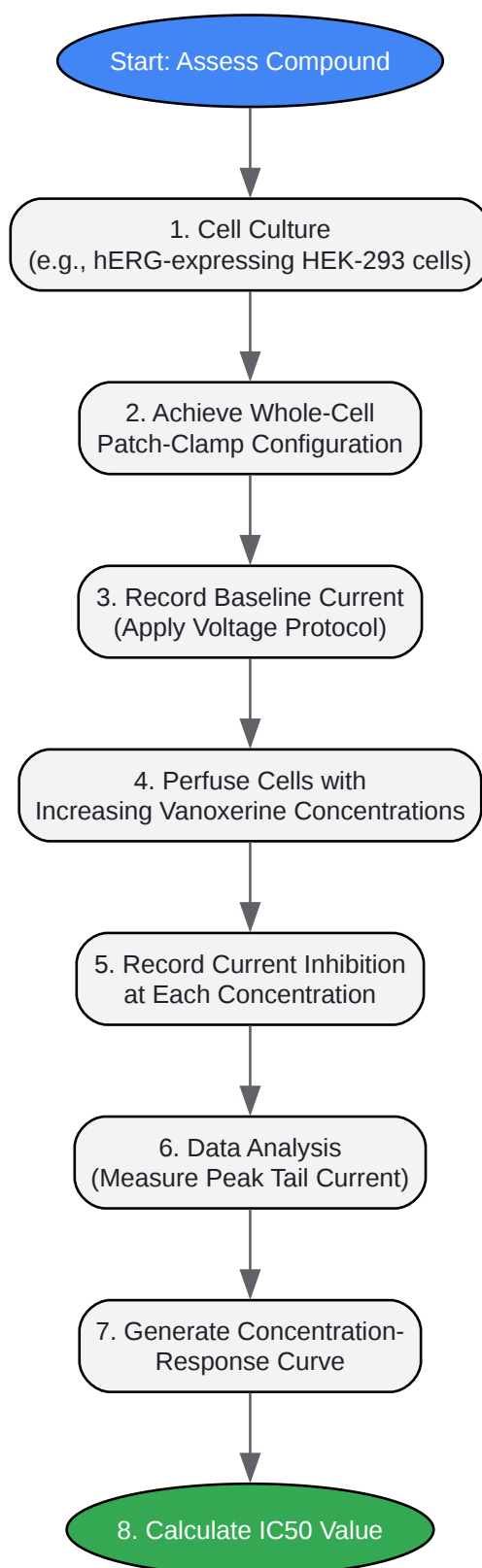
Mechanism of hERG Channel Interaction

Vanoxerine's blockade of the hERG channel is not a simple obstruction. The interaction is state-dependent, meaning the drug binds with different affinities to the channel depending on whether it is in a closed, open, or inactivated state.[10] Like many hERG blockers, **Vanoxerine** is thought to access its binding site from the intracellular side of the cell membrane when the channel is in the open or inactivated state.[11][12] The binding site is located within the central cavity of the channel's pore, where key aromatic residues, such as Tyrosine 652 (Y652) and Phenylalanine 656 (F656), are crucial for high-affinity drug interactions.[13]

A key characteristic of **Vanoxerine**'s action is its strong frequency-dependence, particularly for sodium and calcium channels, but also observed for hERG.[3][9] This means that the degree of channel block increases with a higher heart rate (pacing frequency).[7][9] This property is considered desirable for certain antiarrhythmic applications.







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